![molecular formula C15H15NOS B2959663 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one CAS No. 14385-59-2](/img/structure/B2959663.png)
3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one” is a unique chemical with the linear formula C15H15NOS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compound has been synthesized and characterized based on spectral (IR, 1 HNMR & 13 C NMR) and X-ray crystallographic data .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C15H15NOS . The compound has a molecular weight of 257.357 . More detailed structural information would require specific analytical techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied to some extent . For example, the effect of solvents on its photophysical parameters such as singlet absorption, molar absorptivity, oscillator strength, dipole moment, fluorescence spectra, and fluorescence quantum yield have been investigated .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
One of the prominent applications of 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one is in the realm of nonlinear optical properties. Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its third-order nonlinear optical properties using a z-scan technique. The compound exhibited a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with the increase of excitation intensity, highlighting its potential for optical device applications such as optical limiters (Rahulan, S. Balamurugan, K. S. Meena, G. Yeap, & C. C. Kanakam, 2014).
Enantioselective Synthesis
Another significant application is in the enantioselective synthesis of chiral intermediates for antidepressants. Zhang et al. (2015) demonstrated the semi-rational engineering of a carbonyl reductase to catalyze the reduction of 3-(dimethylamino)-1-(2-thienyl)-propan-1-one, producing chiral γ-amino alcohols with high enantioselectivity. This process is crucial for synthesizing key intermediates in antidepressant drugs (Zhang, X. Chen, J.‐Y. Chi, J. Feng, Q. Wu, & D. Zhu, 2015).
Antimicrobial Activity
The compound's derivatives have also been studied for their antimicrobial activity. Swarnkar, Ameta, and Vyas (2014) reported the synthesis of N, N-dimethylaniline containing pyrazole derivatives from 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one and demonstrated their antibacterial and antifungal activities, suggesting the compound's potential in developing new antimicrobial agents (Swarnkar, R. Ameta, & R. Vyas, 2014).
Charge Transport and Electronic Structure
Irfan et al. (2017) focused on the electro-optical properties of chalcone derivatives, including 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one. Their study on the electronic structure, charge transport, and nonlinear optical properties underlined the compound's utility in electronics and optoelectronics, highlighting its potential as an n-channel semiconductor material (Irfan, A. Al‐Sehemi, A. R. Chaudhry, & S. Muhammad, 2017).
Propiedades
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(2)13-8-5-12(6-9-13)7-10-14(17)15-4-3-11-18-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSYVLGJQGXZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2959587.png)
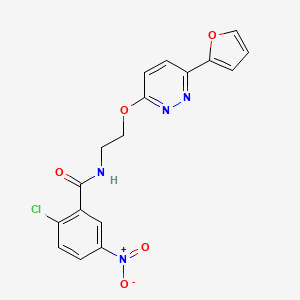
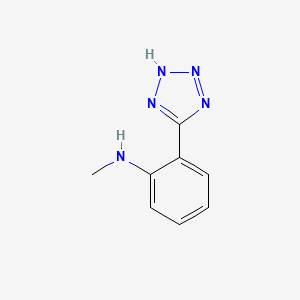
![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2959591.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)

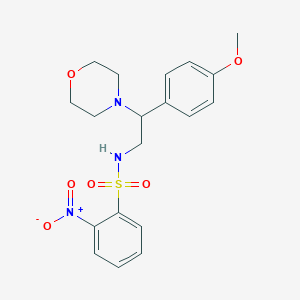
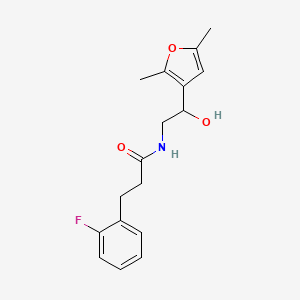
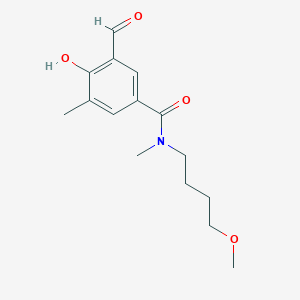
![3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2959598.png)
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2959599.png)
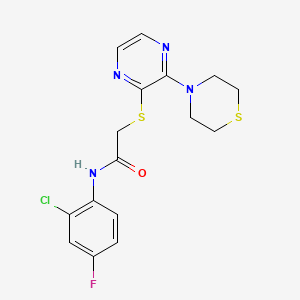
![2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2959603.png)